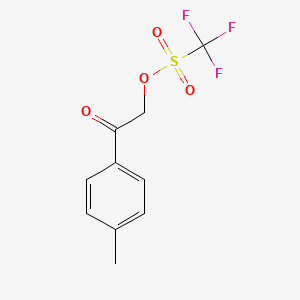![molecular formula C9H7Cl2N3S B12593791 4-[(3,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 642462-44-0](/img/structure/B12593791.png)
4-[(3,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a dichlorophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiourea attacks the benzyl chloride, leading to the formation of the triazole ring.
Reaction Conditions:
Reagents: 3,4-dichlorobenzyl chloride, thiourea
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-90°C)
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
4-[(3,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The dichlorophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Dihydrotriazole derivatives
Substitution: Nitro or halogenated derivatives
科学的研究の応用
4-[(3,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-[(3,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds. Additionally, it may interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties.
類似化合物との比較
Similar Compounds
3,4-Dichloromethylphenidate: A stimulant drug with similar structural features.
N-(3,4-Dichlorophenyl)methyl oxamic acid: A compound with similar dichlorophenyl group but different functional groups.
Uniqueness
4-[(3,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its triazole ring, which imparts distinct chemical reactivity and biological activity. Unlike other similar compounds, it has a broader range of applications in various fields, including chemistry, biology, medicine, and industry.
特性
CAS番号 |
642462-44-0 |
|---|---|
分子式 |
C9H7Cl2N3S |
分子量 |
260.14 g/mol |
IUPAC名 |
4-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H7Cl2N3S/c10-7-2-1-6(3-8(7)11)4-14-5-12-13-9(14)15/h1-3,5H,4H2,(H,13,15) |
InChIキー |
PRMJYFBJSXCSKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CN2C=NNC2=S)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


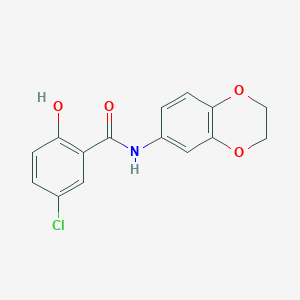
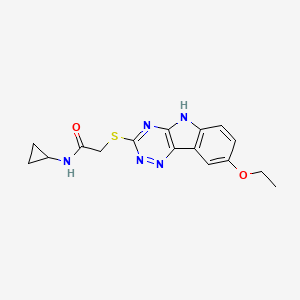
![1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene](/img/structure/B12593732.png)
![2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12593735.png)
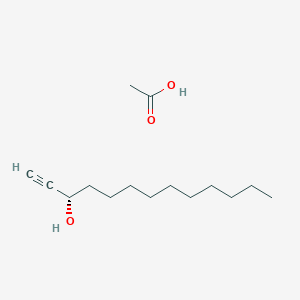
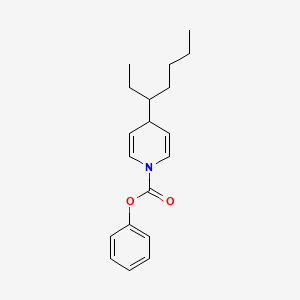
![[3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B12593751.png)

![4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12593779.png)
![Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-](/img/structure/B12593784.png)
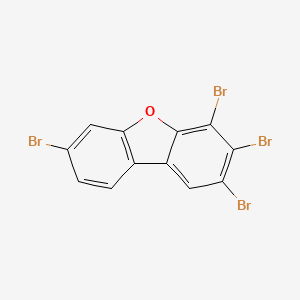
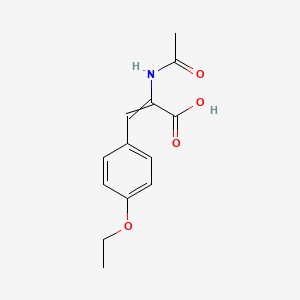
![Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane](/img/structure/B12593808.png)
